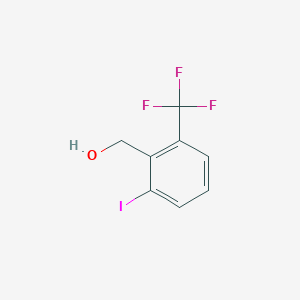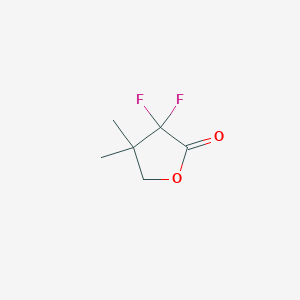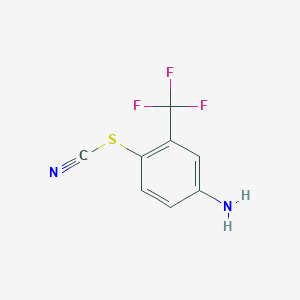![molecular formula C32H20CoN12 B12846759 cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine](/img/structure/B12846759.png)
cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine” is also known as cobalt(II) phthalocyanine. It is a coordination complex with a cobalt ion at its center, surrounded by a large, planar, aromatic macrocycle. This compound is part of the phthalocyanine family, which is known for its stability and unique electronic properties .
准备方法
Synthetic Routes and Reaction Conditions
Cobalt(II) phthalocyanine can be synthesized through various methods. One common method involves the reaction of cobalt salts with phthalonitrile in the presence of a base. The reaction typically occurs at high temperatures (around 200-300°C) and may require a solvent such as quinoline .
Industrial Production Methods
Industrial production of cobalt(II) phthalocyanine often involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors to maintain consistent reaction conditions and high yields .
化学反应分析
Types of Reactions
Cobalt(II) phthalocyanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cobalt(III) phthalocyanine.
Reduction: It can be reduced to form cobalt(I) phthalocyanine.
Substitution: The peripheral hydrogen atoms can be substituted with various functional groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Reagents like halogens or alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of cobalt(II) phthalocyanine with altered electronic and physical properties .
科学研究应用
Cobalt(II) phthalocyanine has a wide range of applications in scientific research:
作用机制
The mechanism by which cobalt(II) phthalocyanine exerts its effects is primarily through its ability to transfer electrons. The cobalt ion can undergo redox reactions, cycling between different oxidation states. This property makes it an effective catalyst in various chemical reactions. The macrocyclic structure also allows for strong interactions with other molecules, enhancing its catalytic activity .
相似化合物的比较
Similar Compounds
- Iron(II) phthalocyanine
- Copper(II) phthalocyanine
- Zinc(II) phthalocyanine
Comparison
Cobalt(II) phthalocyanine is unique due to its specific electronic properties and stability. Compared to iron(II) phthalocyanine, it has a higher oxidation potential, making it more suitable for certain catalytic applications. Copper(II) phthalocyanine is often used in pigments and dyes but lacks the same catalytic efficiency as cobalt(II) phthalocyanine. Zinc(II) phthalocyanine is primarily used in photodynamic therapy but does not have the same range of applications as cobalt(II) phthalocyanine .
属性
分子式 |
C32H20CoN12 |
|---|---|
分子量 |
631.5 g/mol |
IUPAC 名称 |
cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine |
InChI |
InChI=1S/C32H20N12.Co/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2;+2 |
InChI 键 |
LEZDMLSONPDWAZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Co+2] |
相关CAS编号 |
123385-16-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


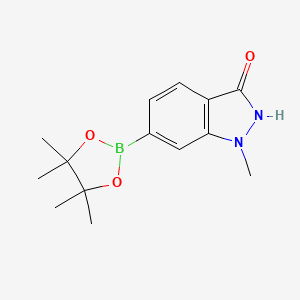

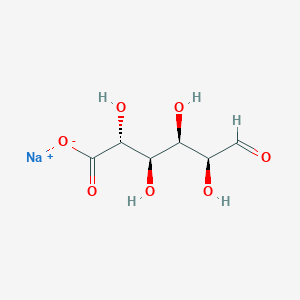
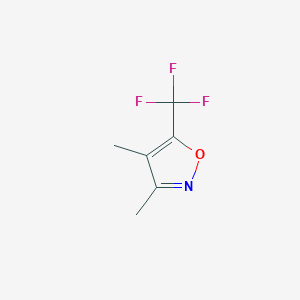

![Bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] hydrogen phosphate](/img/structure/B12846723.png)
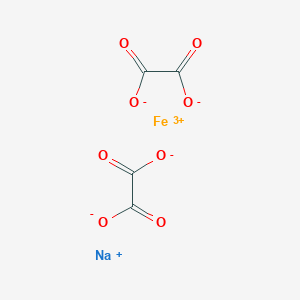
![[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene](/img/structure/B12846734.png)

